molecular formula C8H13NO2 B13531618 Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate

Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate

Katalognummer: B13531618
Molekulargewicht: 155.19 g/mol
InChI-Schlüssel: OEQREFVMJBYLSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by a bicyclic framework that includes a nitrogen atom, making it a valuable scaffold in medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to create new building blocks. The reaction conditions often include the use of a mercury lamp, which facilitates the cycloaddition of 1,5-dienes . Another approach involves the intramolecular displacement of a primary alkyl chloride with tert-butylsulfinamide to form the bicyclic ring system .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of similar bicyclic compounds often involves batchwise processes. These processes are designed to deliver multigram quantities of the target compound, ensuring consistency and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate can be compared to other bicyclic compounds such as:

    Bicyclo[1.1.1]pentane: Known for its use as a para-substituted phenyl isostere.

    Bicyclo[2.2.1]heptane: Commonly used in the synthesis of various organic compounds.

    Azabicyclo[2.2.2]octane: Utilized in medicinal chemistry for its ability to interact with biological targets.

The uniqueness of this compound lies in its specific bicyclic structure, which provides distinct reactivity and binding properties compared to other similar compounds .

Eigenschaften

Molekularformel

C8H13NO2

Molekulargewicht

155.19 g/mol

IUPAC-Name

ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C8H13NO2/c1-2-11-7(10)8-3-6(4-8)9-5-8/h6,9H,2-5H2,1H3

InChI-Schlüssel

OEQREFVMJBYLSX-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C12CC(C1)NC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.